2-Hydroxy-5-nitrobenzonitrile

Catalog No.
S683205
CAS No.
39835-09-1
M.F
C7H4N2O3
M. Wt
164.12 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Hydroxy-5-nitrobenzonitrile

CAS Number

39835-09-1

Product Name

2-Hydroxy-5-nitrobenzonitrile

IUPAC Name

2-hydroxy-5-nitrobenzonitrile

Molecular Formula

C7H4N2O3

Molecular Weight

164.12 g/mol

InChI

InChI=1S/C7H4N2O3/c8-4-5-3-6(9(11)12)1-2-7(5)10/h1-3,10H

InChI Key

MPQNPFJBRPRBFF-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])C#N)O

Organic Synthesis:

2-HO-5-NO2-BN possesses reactive functional groups (hydroxyl, nitro, and nitrile) that can participate in various organic reactions. This makes it a potential building block for the synthesis of more complex molecules with desired properties. For example, a study explored the use of 2-HO-5-NO2-BN as a starting material for the synthesis of thiadiazoles, a class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science [].

2-Hydroxy-5-nitrobenzonitrile is an aromatic compound characterized by the presence of a hydroxyl group (-OH) at the 2-position and a nitro group (-NO₂) at the 5-position on a benzene ring. Its molecular formula is C₇H₄N₂O₃, and it has a molar mass of approximately 164.12 g/mol. The compound is also known by various synonyms, including 4-Nitro-2-cyanophenol and 2-Cyano-4-nitrophenol .

The structural formula reveals a complex interaction of functional groups that can influence its chemical behavior and biological activity. The compound's properties make it relevant in various fields, including organic synthesis and medicinal chemistry.

, including:

  • Diazotization: Starting with o-nitroaniline, diazotization in hydrochloric acid can lead to the formation of o-nitrophenyl diazonium salts, which can be further transformed into various derivatives.
  • Nucleophilic Substitution: The nitrile group can be subjected to nucleophilic attack, allowing for the introduction of different substituents.
  • Reduction Reactions: The nitro group can be reduced to an amine under appropriate conditions, which may alter the compound's biological activity.

These reactions allow for the modification of the compound's structure, potentially enhancing its utility in various applications.

Preliminary studies suggest that 2-Hydroxy-5-nitrobenzonitrile exhibits biological activity that may include:

  • Antimicrobial Properties: Some derivatives of nitro compounds have shown effectiveness against various bacterial strains.
  • Antioxidant Activity: The hydroxyl group may contribute to free radical scavenging properties, which are beneficial in preventing oxidative stress.
  • Potential as a Drug Candidate: Due to its structural features, it may serve as a scaffold for developing new pharmaceuticals targeting specific biological pathways .

Further research is needed to elucidate its full range of biological effects.

There are several methods for synthesizing 2-Hydroxy-5-nitrobenzonitrile:

  • From 3-Nitrobenzonitrile: This method involves hydroxylation at the 2-position using suitable reagents such as sodium hydroxide in an alcohol solvent.
  • Via Diazotization: As mentioned earlier, starting from o-nitroaniline allows for the introduction of the cyano group through subsequent reactions with cyanide sources .
  • Chemical Modification of Related Compounds: Existing benzonitrile derivatives can be modified through nitration and hydroxylation processes to yield this compound.

These methods highlight the versatility in synthesizing 2-Hydroxy-5-nitrobenzonitrile from various starting materials.

2-Hydroxy-5-nitrobenzonitrile has several noteworthy applications:

  • Chemical Intermediates: It serves as an important intermediate in organic synthesis for producing dyes, pharmaceuticals, and agrochemicals.
  • Research Tool: Its unique chemical properties make it useful in laboratories for studying reaction mechanisms involving nitro and hydroxyl functional groups.
  • Potential UV Stabilizers: Modifications of this compound can lead to materials that absorb UV radiation, making them useful in polymer chemistry .

Interaction studies indicate that 2-Hydroxy-5-nitrobenzonitrile may interact with various biological targets. For example:

  • Enzyme Inhibition: It has been noted that certain nitro compounds can inhibit cytochrome P450 enzymes, affecting drug metabolism .
  • Binding Studies: Investigations into its binding affinities with proteins or nucleic acids could reveal more about its potential therapeutic uses.

These studies are crucial for understanding how this compound might behave in biological systems.

Several compounds share structural similarities with 2-Hydroxy-5-nitrobenzonitrile. These include:

Compound NameCAS NumberSimilarity Score
4-Hydroxy-3'-nitro-[1,1'-biphenyl]-3-carbonitrile1261998-70-20.94
3-Hydroxy-3'-nitro-[1,1'-biphenyl]-4-carbonitrile1261968-03-90.92
BenzonitrileNot specifiedVaries

Uniqueness

The uniqueness of 2-Hydroxy-5-nitrobenzonitrile lies in its specific arrangement of functional groups that confer distinct chemical reactivity and potential biological activities compared to other similar compounds. Its ability to act as both a nucleophile and electrophile makes it particularly versatile in synthetic applications.

XLogP3

2.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

5-nitro-2-oxidanyl-benzenecarbonitrile

Dates

Modify: 2023-08-15

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